2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid

Description

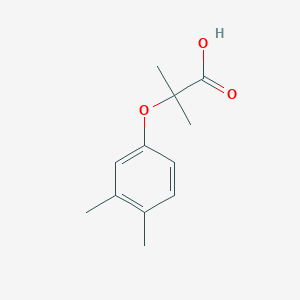

2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid is a substituted propanoic acid derivative featuring a 3,4-dimethylphenoxy group attached to the α-carbon of the propanoic acid backbone. The compound’s methyl-substituted phenoxy group likely enhances lipophilicity compared to unsubstituted or polar-substituted analogs, making it relevant in pharmaceutical synthesis and agrochemical applications .

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-5-6-10(7-9(8)2)15-12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKAJORFGHOODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid typically involves the reaction of 3,4-dimethylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromo compound, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or an aldehyde.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

- Conformational Flexibility: Molecular dynamics studies on fibrates (e.g., fenofibric acid) reveal that substituents influence equilibrium conformer populations. Extended conformers dominate due to entropic advantages, impacting drug-receptor interactions .

- Electronic Effects : Chlorine substituents enhance electrophilicity and metabolic stability, whereas methoxy groups improve solubility but may reduce membrane permeability .

- Synthetic Utility: The 2-methylpropanoic acid scaffold is versatile; substituent modifications enable tuning for specific applications (e.g., agrochemicals vs. CNS drugs) .

Biological Activity

2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid, also known by its IUPAC name, exhibits significant biological activity that is of interest in pharmacological and biochemical research. This compound is part of a broader class of phenoxy acids, which are known for their diverse applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- CAS Number : 75066-24-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Peroxisome Proliferator-Activated Receptors (PPARs) : This compound has shown potential as a PPAR agonist, which plays a crucial role in regulating lipid metabolism and glucose homeostasis. Activation of PPARs can lead to beneficial effects in metabolic disorders .

- Inhibition of Pro-inflammatory Pathways : Research indicates that this compound may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can help mitigate oxidative stress in various biological systems .

Biological Activity and Efficacy

The efficacy of this compound has been evaluated through various in vitro and in vivo studies:

Case Studies

- Study on PPAR Activation :

- Inflammation Model :

Comparative Analysis

The biological activity of this compound can be compared with other phenoxy acids:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.